molecular formula C13H13Cl2N3O2 B2356344 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 891138-27-5

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No. B2356344
CAS RN: 891138-27-5
M. Wt: 314.17
InChI Key: ODKSLYBWMRWBDA-UHFFFAOYSA-N
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Description

The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide” is an organic compound containing an oxadiazole ring and an amide group. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The amide group consists of a carbonyl group (C=O) and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the amide group. The conformation of the N—H bond in the amide segment is syn with respect to the ortho-Cl atom and anti to the meta-Cl atom of the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole ring and the amide group could potentially allow for various chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring and the amide group could impact its solubility, stability, and reactivity .

Scientific Research Applications

Pesticide Development

The chemical interaction of related compounds has been observed to create hybrid residues useful in agriculture. For instance, the combination of different herbicides in soil can lead to the formation of unexpected residues with potential applications in pest control (Bartha, 1969).

Herbicidal Activity

A series of derivatives have been designed and synthesized, showing moderate inhibitory activities against various weeds. The introduction of chiral active units improved herbicidal activities, suggesting a potential route for the development of more effective herbicides (Duan, Zhao, & Zhang, 2010).

Anticancer Agents

Compounds with the 1,2,4-oxadiazole core have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. The identification of the molecular target as TIP47 highlights the potential of these compounds as anticancer agents (Zhang et al., 2005).

Antimicrobial Activity

Newly synthesized 1,3,4-oxadiazole derivatives have shown potent in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Materials Science

In the context of materials science, derivatives of 1,3,4-oxadiazole have been utilized in the development of organic light-emitting diodes (OLEDs), offering insights into the design of materials with enhanced performance for electronic applications (Cooper et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-7-8(14)5-6-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKSLYBWMRWBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide

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